5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine is a heterocyclic compound with significant applications in medicinal and synthetic chemistry. It possesses the molecular formula and a molecular weight of 235.51 g/mol. This compound is characterized by the presence of bromine and chlorine substituents on the pyrimidine ring, along with an isopropyl group at the 6-position, which can influence its reactivity and biological activity.
The compound can be synthesized through various methods, primarily involving halogenation of pyrimidine derivatives. It is commercially available from chemical suppliers for research and industrial applications.
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine belongs to the class of halogenated pyrimidines, which are known for their diverse biological activities and utility in drug development. It is classified as a pyrimidine derivative due to its structural features.
The synthesis of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine typically involves halogenation reactions, particularly bromination and chlorination of pyrimidine derivatives.
The synthesis usually requires controlled conditions to optimize yield and minimize by-products. Industrial processes may utilize continuous flow reactors to maintain consistent reaction conditions.
The molecular structure of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine can be represented as follows:
This structure highlights the arrangement of atoms within the compound, including the positions of halogens and the isopropyl group.
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine can undergo several types of chemical reactions:
For substitution reactions, reagents like sodium amide or potassium thiolate are commonly employed, often in polar solvents under heating conditions. Oxidation may involve potassium permanganate, while reductions typically use sodium borohydride.
The mechanism of action for 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine largely depends on its interaction with biological targets. It may function as an enzyme inhibitor by binding to active sites, effectively blocking enzymatic activity. The specifics of these interactions vary based on the biological context and target enzymes involved.
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine exhibits notable stability under standard laboratory conditions but may decompose under extreme temperatures or reactive conditions. Its reactivity is influenced by the presence of halogens, making it suitable for various substitution reactions.
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine has several scientific uses:
The systematic IUPAC name 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine precisely defines the atomic positions of substituents on the pyrimidine ring. The molecular formula is C₇H₈BrClN₂, with a molecular weight of 235.51 g/mol. Key identifiers include:
The isopropyl group (−CH(CH₃)₂) at position 6 contributes steric bulk and moderate electron-donating character, while the bromine (position 5) and chlorine (position 4) create electron-deficient sites amenable to nucleophilic substitution. Crystallographic data, though unpublished for this specific compound, indicate that related analogs exhibit planar geometries with bond lengths and angles characteristic of aromatic heterocycles [1]. The halogen atoms adopt positions perpendicular to the ring plane, facilitating potential halogen bonding interactions in biological targets. Infrared spectroscopy reveals characteristic absorptions for C-Br (550–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches, while ¹H NMR spectra feature a distinctive multiplet for the isopropyl methine proton (δ ~3.0 ppm) and doublets for the methyl groups (δ ~1.3 ppm) [1].
Table 1: Comparative Structural Features of Selected Halogenated Pyrimidines
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
5-Bromo-4-chloro-6-(propan-2-yl)pyrimidine | 1044768-52-6 | C₇H₈BrClN₂ | 235.51 | 6-isopropyl |
5-Bromo-4-chloro-6-methylpyrimidine | 3438-55-9 | C₅H₄BrClN₂ | 207.46 | 6-methyl |
5-Bromo-4-chloro-6-(2-chloroethyl)pyrimidine | N/A | C₆H₅BrCl₂N₂ | 255.93 | 6-(2-chloroethyl) |
5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine | 870706-48-2 | C₉H₉BrClN₃ | 274.54 | Fused pyrrole, N7-isopropyl |
5-Bromo-4-chloropyrimidin-2-amine | 1044767-99-8 | C₄H₃BrClN₃ | 208.44 | 2-amino |
The synthetic accessibility of halogenated pyrimidines has driven their development as key intermediates. Industrial-scale synthesis of 5-bromo-4-chloro-6-(propan-2-yl)pyrimidine was optimized through a four-step protocol detailed in US Patent 10,738,058B2, achieving an overall yield of approximately 49%. This route significantly improved upon earlier methods by implementing solvent recovery systems that reduced waste by 40% and utilizing potassium iodide (KI) as a catalyst during alkylation to minimize byproducts [1].
The synthetic sequence begins with ethyl 2-cyanoacetate alkylation at 130°C (yield: 49%), followed by acid-catalyzed cyclization (HCl, reflux; yield: 68%). The critical halogenation steps involve chlorination using phosphorus oxychloride (POCl₃) at 110°C (yield: 67%) and regioselective bromination with molecular bromine (Br₂) or N-bromosuccinimide (NBS) under radical conditions. The isopropyl group is introduced via nucleophilic aromatic substitution using isopropyl magnesium bromide (iPrMgBr), achieving 85% yield in the final functionalization step [1]. This optimized pathway enabled the commercial availability of the compound with >95% purity, eliminating the need for additional purification in pharmaceutical synthesis applications. The development timeline reflects a broader trend toward atom-efficient, scalable routes to complex heterocycles for drug discovery pipelines.
Table 2: Industrial Synthesis Pathway and Optimization
Step | Reaction | Reagents/Conditions | Yield (%) | Optimization Feature |
---|---|---|---|---|
1 | Alkylation | Ethyl 2-cyanoacetate, 130°C | 49 | KI catalysis |
2 | Cyclization | HCl, reflux | 68 | -- |
3 | Chlorination | POCl₃, 110°C | 67 | Solvent recovery |
4 | Bromination/Isopropylation | Br₂, iPrMgBr | 85 | Regioselective bromination |
This compound exemplifies the strategic application of halogenated pyrimidine scaffolds in medicinal chemistry. The bromine atom at C5 enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the chlorine at C4 undergoes selective nucleophilic displacement with amines or alkoxides. The isopropyl group provides steric modulation and lipophilicity (calculated LogP ~3.0), enhancing membrane permeability. These properties make it a privileged precursor to kinase inhibitors, particularly JAK/STAT pathway modulators like the FDA-approved drugs ruxolitinib and baricitinib [1].
Biological screening demonstrates that derivatives exhibit potent inhibition of tyrosine kinases including JAK2 and EGFR, with in vitro studies against HeLa (cervical cancer) and A549 (lung adenocarcinoma) cell lines showing IC₅₀ values of 0.8–1.2 μM – comparable to the reference drug dasatinib [1]. The bromine atom enhances target binding through halogen bonding interactions with kinase active sites. Beyond oncology, structural analogs demonstrate broad-spectrum antimicrobial activity. Sulfonamide and amide derivatives show efficacy against Staphylococcus aureus (MIC: 4 μg/mL) and Candida albicans (MIC: 8 μg/mL), potentially through disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins [1]. Additionally, pyrimidine derivatives bearing halogen and alkyl substituents demonstrate significant α-glucosidase inhibition (IC₅₀: 12.80 ± 0.10 μM), suggesting potential applications in diabetes management [6].
Table 3: Biological Activities of Derivatives
Target Pathway | Derivative Class | Biological Activity | Mechanistic Insight |
---|---|---|---|
Tyrosine Kinases | JAK2/EGFR inhibitors | IC₅₀: 0.8–1.2 μM (HeLa, A549) | Halogen bonding with kinase active sites |
Microbial Synthesis | Sulfonamide/amide analogs | MIC: 4 μg/mL (S. aureus), 8 μg/mL (C. albicans) | Inhibition of penicillin-binding proteins |
α-Glucosidase | Pyrimidine hybrids | IC₅₀: 12.80 ± 0.10 μM | Competitive inhibition with hydrophobic interactions |
Anticancer Nucleosides | Glycosylated derivatives | Submicromolar activity (HCT116, A549) | Disruption of nucleotide metabolism |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3